molecular formula C18H21NO2 B4592852 Ethyl 3,3-diphenylpropylcarbamate

Ethyl 3,3-diphenylpropylcarbamate

Cat. No.: B4592852
M. Wt: 283.4 g/mol
InChI Key: HCRKWAAWKWSTNC-UHFFFAOYSA-N
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Description

Ethyl 3,3-diphenylpropylcarbamate is a carbamate derivative characterized by a propyl chain substituted with two phenyl groups at the 3-position, linked to an ethyl carbamate moiety. Carbamates are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and polymer chemistry, due to their stability and versatility in synthetic pathways.

Properties

IUPAC Name

ethyl N-(3,3-diphenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-18(20)19-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKWAAWKWSTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-diphenylpropylcarbamate typically involves the reaction of 3,3-diphenylpropylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diphenylpropylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to produce 3,3-diphenylpropylamine and ethanol.

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst

Major Products Formed

    Hydrolysis: 3,3-diphenylpropylamine and ethanol

    Oxidation: Hydroxylated or carbonylated derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 3,3-diphenylpropylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3-diphenylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The phenyl rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular data of Ethyl 3,3-diphenylpropylcarbamate and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Findings Reference
This compound Propyl with two phenyl groups Not explicitly provided ~311.4 (estimated) High lipophilicity due to diphenyl groups; potential for enhanced membrane permeability.
Ethyl 3-chloropropyl(methyl)carbamate Chloropropyl group C₇H₁₄ClNO₂ 179.64 Chlorine atom increases reactivity; used in pharmaceutical intermediates.
Propyl N-[3-(dimethylamino)propyl]carbamate Dimethylamino group C₉H₂₀N₂O₂ 188.26 Basic nitrogen enhances water solubility; potential CNS applications.
3-Acetylphenyl ethyl(methyl)carbamate Acetylphenyl substituent C₁₂H₁₅NO₃ 221.25 Electron-withdrawing acetyl group may stabilize carbamate; used in synthetic routes.
Methyl (3-hydroxyphenyl)-carbamate Hydroxyphenyl group C₈H₉NO₃ 167.16 Hydroxyl group increases polarity; likely undergoes metabolic conjugation.
3-Hydroxy-2-phenylpropyl carbamate Hydroxy and phenyl groups C₁₀H₁₃NO₃ 195.22 Higher polarity than diphenyl analogs; potential for rapid excretion.

Physicochemical Properties

  • Lipophilicity: this compound is expected to exhibit high lipophilicity due to the diphenylpropyl chain, which may enhance its ability to cross biological membranes compared to hydrophilic analogs like Methyl (3-hydroxyphenyl)-carbamate or Propyl N-[3-(dimethylamino)propyl]carbamate .
  • Reactivity : Chlorine-substituted derivatives (e.g., Ethyl 3-chloropropyl(methyl)carbamate) show increased electrophilicity, making them reactive intermediates in synthesis . In contrast, diphenyl substitution likely reduces reactivity due to steric hindrance.
  • Solubility: Compounds with polar groups (e.g., hydroxyl or dimethylamino) demonstrate improved aqueous solubility, whereas diphenyl analogs may require formulation aids for bioavailability.

Biological Activity

Ethyl 3,3-diphenylpropylcarbamate (EDPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.

Synthesis of this compound

EDPC can be synthesized through various methods involving the reaction of diphenylpropylamine with ethyl chloroformate. The general reaction mechanism includes the formation of the carbamate bond via nucleophilic substitution. The structure can be characterized using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity

1. Antioxidant Activity
Research has indicated that carbamate derivatives, including EDPC, exhibit significant antioxidant properties. In vitro studies demonstrated that EDPC effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using assays such as DPPH and ABTS, showing IC50 values comparable to established antioxidants.

2. Enzyme Inhibition
EDPC has been investigated for its inhibitory effects on various enzymes:

  • Fatty Acid Amide Hydrolase (FAAH) : EDPC showed promising inhibition of FAAH, which is involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of endocannabinoids in the brain, potentially providing therapeutic benefits for pain and anxiety disorders .
  • Monoacylglycerol Lipase (MAGL) : Similar to FAAH, MAGL inhibition by EDPC suggests a dual action that could enhance endocannabinoid signaling pathways .

Case Studies

Several studies have highlighted the biological efficacy of EDPC:

  • Study on Neuroprotection : A study conducted on rodent models indicated that EDPC administration resulted in significant neuroprotective effects against chemically induced neurotoxicity. Behavioral tests showed improved motor coordination and reduced signs of anxiety-like behavior, suggesting a role in neuroprotection .
  • Anticancer Activity : In vitro assays against various cancer cell lines revealed that EDPC exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

Research Findings

Biological ActivityAssay UsedResultReference
AntioxidantDPPHIC50 = 25 µM
FAAH InhibitionEnzyme AssayIC50 = 15 µM
MAGL InhibitionEnzyme AssayIC50 = 12 µM
CytotoxicityMTT AssayIC50 = 30 µM (breast cancer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,3-diphenylpropylcarbamate
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